Apppgpp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apppgpp, also known as guanosine tetraphosphate, is a regulatory nucleotide involved in the stringent response in bacteria. This compound plays a crucial role in the adaptation of bacterial cells to various stress conditions, such as nutrient deprivation and oxidative stress. It is part of a family of adenylylated nucleotides that act as alarmones, signaling the onset of metabolic stresses and helping to rebalance the cellular economy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Apppgpp can be synthesized through enzymatic reactions involving aminoacyl-tRNA synthetases. These enzymes catalyze the formation of adenylylated nucleotides, including this compound, in response to oxidative stress. The synthesis involves the reaction of guanosine triphosphate (GTP) with adenosine triphosphate (ATP) under specific conditions that favor the formation of the tetraphosphate linkage .
Industrial Production Methods
Industrial production of this compound typically involves the use of recombinant bacterial strains engineered to overproduce the compound. These strains are cultivated under controlled conditions that induce oxidative stress, leading to the accumulation of this compound. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Apppgpp undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce guanosine triphosphate and adenosine diphosphate.
Substitution: this compound can participate in substitution reactions where one of its phosphate groups is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, t-butyl hydroperoxide, and cadmium chloride are commonly used to induce the synthesis of this compound.
Enzymes: Aminoacyl-tRNA synthetases are crucial for the enzymatic synthesis of this compound.
Major Products
The major products formed from the reactions involving this compound include guanosine triphosphate, adenosine diphosphate, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Apppgpp has a wide range of applications in scientific research:
Mechanism of Action
Apppgpp exerts its effects by binding to RNA polymerase and altering its activity. This binding leads to changes in gene expression, particularly the downregulation of genes involved in ribosomal RNA synthesis and the upregulation of stress response genes. The molecular targets of this compound include various transcription factors and enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
AppppA: Another adenylylated nucleotide involved in the response to oxidative stress.
AppppG: Similar to Apppgpp but with a different nucleotide sequence.
Uniqueness
This compound is unique in its ability to specifically signal oxidative damage to amino acid biosynthesis pathways. Unlike other adenylylated nucleotides, this compound has a distinct role in regulating the stringent response under oxidative stress conditions .
Properties
CAS No. |
56878-12-7 |
---|---|
Molecular Formula |
C20H29N10O23P5 |
Molecular Weight |
932.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O23P5/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)10(31)6(48-18)1-46-55(38,39)52-58(44,45)53-56(40,41)47-2-7-13(50-57(42,43)51-54(35,36)37)12(33)19(49-7)30-5-26-9-16(30)27-20(22)28-17(9)34/h3-7,10-13,18-19,31-33H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H2,21,23,24)(H2,35,36,37)(H3,22,27,28,34)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
InChI Key |
HQZOFIHWGCDEHX-INFSMZHSSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.